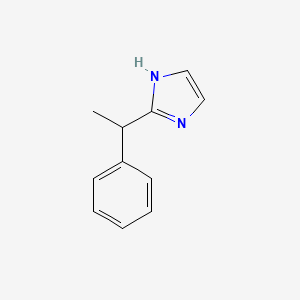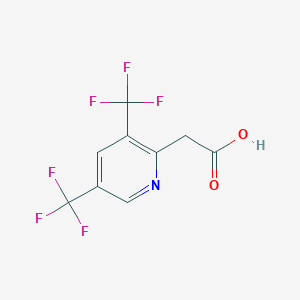
(4-(tert-Butyl)-3-fluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(tert-Butyl)-3-fluorophenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a tert-butyl group and a fluorine atom attached to a benzene ring, with a methanamine group (-CH2NH2) as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)-3-fluorophenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-tert-butyl-3-fluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to the methanamine group through reductive amination. This involves the reaction of the aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(tert-Butyl)-3-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(4-(tert-Butyl)-3-fluorophenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and resins.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (4-(tert-Butyl)-3-fluorophenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the tert-butyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(4-(tert-Butyl)phenyl)methanamine: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
(4-(tert-Butyl)-2-fluorophenyl)methanamine: The position of the fluorine atom is different, which can affect the compound’s properties.
(4-(tert-Butyl)-3-chlorophenyl)methanamine: Contains a chlorine atom instead of fluorine, leading to different chemical and biological behavior.
Uniqueness
The presence of both the tert-butyl group and the fluorine atom in (4-(tert-Butyl)-3-fluorophenyl)methanamine makes it unique. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. The fluorine atom enhances the compound’s electronegativity and can improve its binding interactions with biological targets.
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
(4-tert-butyl-3-fluorophenyl)methanamine |
InChI |
InChI=1S/C11H16FN/c1-11(2,3)9-5-4-8(7-13)6-10(9)12/h4-6H,7,13H2,1-3H3 |
InChI Key |
WHIQVXABQRCNSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B12824497.png)
![(S)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12824502.png)









